![molecular formula C18H24N4O4 B2497027 Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate CAS No. 941954-56-9](/img/structure/B2497027.png)

Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

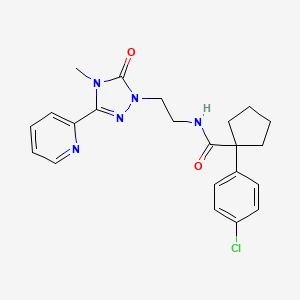

Pyrimidine derivatives, including the one , are of significant interest due to their diverse biological activities and their use in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis and analysis of such derivatives provide insights into their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors like amino acids, aldehydes, and ketones. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines demonstrates the complexity and creativity involved in constructing these molecules, including cyclization reactions and substitutions (Paronikyan et al., 2016).

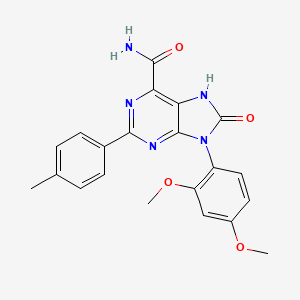

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations depending on substitutions and interactions with other parts of the molecule. X-ray crystallography often reveals these structures, showing non-planar conformations and hydrogen bonding that influence the compound's reactivity and physical properties (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidations. These reactions can significantly alter the chemical properties of the derivatives, leading to the formation of new compounds with potential biological activities. For example, the conversion of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate showcases the reactivity of these compounds (Memarian & Farhadi, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate is a compound that has been utilized in various synthetic pathways to create highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This method demonstrates the compound's role in synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, highlighting its significance in organic chemistry for creating complex molecular architectures with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Anticancer and Antihypertensive Activities

Compounds derived from this compound have been investigated for their potential biological activities. Notably, derivatives have displayed potent anticancer activity against colon HCT-116 human cancer cell lines, suggesting their possible use in developing new anticancer agents. This opens avenues for further research into their mechanism of action and potential therapeutic applications (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, certain dihydropyrimidine derivatives have shown promising antihypertensive activity, which indicates a potential for the development of new antihypertensive drugs, showcasing the compound's versatility in contributing to the discovery of new pharmacologically active molecules (Rana, Kaur, & Kumar, 2004).

Antibacterial Activity

Further exploration into the derivatives of this compound has led to the discovery of compounds with antistaphylococcal activity. This finding is significant for the field of medicinal chemistry, as it contributes to the ongoing search for new antibacterial agents capable of combating resistant strains of bacteria, offering a potential pathway for the development of novel antibacterial therapies (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Eigenschaften

IUPAC Name |

ethyl 1-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-5-26-17(24)12-6-8-22(9-7-12)14-11(2)10-19-15-13(14)16(23)21(4)18(25)20(15)3/h10,12H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVISNHPAYMZATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)